Choline hydroxide

Catalog No.
S543221
CAS No.
123-41-1
M.F
C5H15NO2
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline hydroxide

CAS Number

123-41-1

Product Name

Choline hydroxide

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;hydroxide

Molecular Formula

C5H15NO2

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1;/p-1

InChI Key

KIZQNNOULOCVDM-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.[OH-]

solubility

Soluble in DMSO

Synonyms

2-Hydroxy-N,N,N-trimethylethanaminium, Bitartrate, Choline, Bursine, Chloride, Choline, Choline, Choline Bitartrate, Choline Chloride, Choline Citrate, Choline Hydroxide, Choline O Sulfate, Choline O-Sulfate, Citrate, Choline, Fagine, Hydroxide, Choline, O-Sulfate, Choline, Vidine

Canonical SMILES

C[N+](C)(C)CCO.[OH-]

The exact mass of the compound Choline hydroxide is 121.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Choline hydroxide is a quaternary ammonium salt and a strong organic base, with a basicity comparable to sodium or potassium hydroxide[1][2]. It is most commonly supplied as a 45-50% aqueous or methanolic solution[1][3]. Unlike inorganic bases, it provides hydroxide ions without introducing metal cations, a critical attribute for applications in electronics manufacturing, such as photoresist development and silicon wafer etching[1][4]. Its primary procurement comparators include other quaternary ammonium hydroxides, like tetramethylammonium hydroxide (TMAH), and traditional inorganic bases (NaOH, KOH)[5][6].

Substituting choline hydroxide requires careful consideration of process-critical outcomes. Replacing it with inorganic bases like NaOH or KOH introduces metal ions, which is often disqualifying for semiconductor and electronics applications where ion contamination impacts device performance[7]. While tetramethylammonium hydroxide (TMAH) is also a metal-ion-free organic base, it exhibits different performance characteristics; for instance, choline hydroxide can produce a better surface roughness during polysilicon etching, though its etch rate may be slower[5]. Furthermore, choline hydroxide's thermal stability and degradation pathways, which primarily involve Hofmann elimination to form trimethylamine and acetaldehyde, differ from other choline salts like choline chloride, impacting its suitability for higher-temperature processes[8]. Finally, using alternative choline salts such as choline chloride is not viable for applications requiring a strong base, as these salts are not strongly alkaline.

Improved Surface Finish in Polysilicon Etching Compared to TMAH

In comparative studies of polysilicon etching for semiconductor applications, choline hydroxide demonstrated a superior surface finish compared to the widely used substitute, tetramethylammonium hydroxide (TMAH).[5] While the etch rate of choline hydroxide was lower than that of TMAH, atomic force microscopy (AFM) revealed a lower root mean square (RMS) value for surface roughness on wafers etched with choline hydroxide, indicating a smoother surface.[5] This suggests a different surface interaction mechanism that may be preferable for applications where surface quality is more critical than etch speed.[5]

Evidence DimensionPolysilicon Surface Roughness (RMS)
Target Compound DataLower RMS value (smoother surface)
Comparator Or BaselineTetramethylammonium hydroxide (TMAH) resulted in a higher RMS value (rougher surface)
Quantified DifferenceQualitatively described as a 'better' RMS value in the source.
ConditionsEtching of a polysilicon film on a 12-inch wafer, measured by AFM.

For fabricating precise micro-electromechanical systems (MEMS) or other semiconductor devices, a smoother etched surface can improve device performance and reliability, justifying the selection of choline hydroxide over the faster-etching TMAH.

Process Temperature Constraints: Lower Thermal Stability than Choline Chloride

Choline hydroxide is known to be less thermally stable than its common salt form, choline chloride.[8] Its degradation, primarily via Hofmann elimination, is favored at higher temperatures.[2][8] While specific decomposition onset temperatures vary with conditions, thermogravimetric analysis (TGA) shows the most commonly used hydrogen bond acceptor in deep eutectic solvents, choline chloride (ChCl), begins to decompose around 250 °C.[9] This lower thermal stability for the hydroxide form is a critical process design parameter, making it suitable for room-temperature or moderately heated applications but less ideal for high-temperature synthesis where choline chloride might be a more robust choice.[8]

Evidence DimensionThermal Decomposition Onset
Target Compound DataKnown to be thermally unstable and degradation is favored by higher temperatures.
Comparator Or BaselineCholine Chloride is generally more thermally stable, with decomposition beginning around 250 °C.
Quantified DifferenceNot explicitly quantified in sources, but established as a significant difference in stability.
ConditionsGeneral thermal analysis (TGA/DSC).

This dictates the operational temperature window for any process, making choline hydroxide suitable for low-temperature base catalysis or formulations, while precluding its use in high-temperature applications where a more stable salt like choline chloride would be required.

High Catalytic Efficiency in Organic Synthesis vs. Inorganic Bases

In base-catalyzed organic reactions, choline hydroxide can offer significantly different product yields and selectivities compared to common inorganic bases.[6] In a comparative study of an aldol reaction, choline hydroxide catalysis resulted in a 91% yield of the desired β-hydroxy ketone. In contrast, under similar conditions, NaOH and KOH yielded only 4% and 6.2% of the target product, respectively, with the vast majority of the material being converted to a dehydrated side product.[6] This demonstrates the compound's utility in directing reaction pathways where inorganic bases fail.[6]

Evidence DimensionProduct Yield (%) in Aldol Reaction
Target Compound Data91% yield of 4-hydroxy-4-phenylbutan-2-one
Comparator Or BaselineNaOH: 4% yield; KOH: 6.2% yield
Quantified Difference22.8x higher yield than NaOH; 14.7x higher yield than KOH
ConditionsAldol reaction of benzaldehyde and acetone at 0 °C.

For chemists synthesizing sensitive or complex molecules, selecting choline hydroxide over a generic inorganic base can be the difference between a high-yield, clean reaction and a low-yield process dominated by side products.

Metal-Ion-Free Etching for High-Quality Semiconductor Surfaces

Choline hydroxide is the indicated choice for wet etching processes in semiconductor and MEMS fabrication where surface finish is a primary concern and metal ion contamination is prohibited. While its etch rate is lower than TMAH, it can produce a smoother polysilicon surface, a critical factor for subsequent processing steps and final device performance.[5]

Selective Base Catalysis in Room-Temperature Organic Synthesis

As a strong organic base, choline hydroxide is well-suited for catalyzing reactions at or near room temperature where thermal instability is not a limiting factor. It is particularly valuable in syntheses, such as specific aldol reactions, where it can provide significantly higher yields and product selectivity compared to commodity inorganic bases like NaOH or KOH.[6]

Formulation of Aqueous Cleaners and Photoresist Developers

The compound is used as a pH regulating agent and active ingredient in cleaning and developer formulations for the electronics industry.[3][4] Its strong basicity, lack of metal ions, and solubility in aqueous and alcoholic media make it a suitable component for positive photoresist developers and precision cleaning agents for silicon wafers.[1][4]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

121.1103

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7THJ3EG9SY

GHS Hazard Statements

Aggregated GHS information provided by 362 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (99.72%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (69.34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (15.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (15.19%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Nootropic Agents

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

123-41-1

Wikipedia

Choline hydroxide

General Manufacturing Information

Computer and electronic product manufacturing
Oil and gas drilling, extraction, and support activities
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1): ACTIVE

Dates

Last modified: 08-15-2023
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